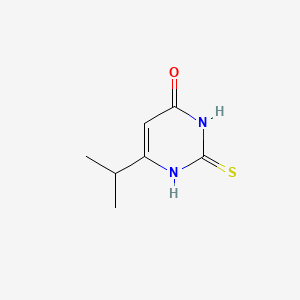

6-Isopropyl-2-mercaptopyrimidin-4-OL

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. bohrium.commdpi.com As a core component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are indispensable to life. This fundamental biological role has inspired extensive research into synthetic pyrimidine derivatives. jacsdirectory.com These efforts have led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govijpsr.comnih.gov The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, enables the fine-tuning of biological activity and the development of targeted therapeutic agents. mdpi.com

The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with significant potential in various therapeutic areas. gsconlinepress.com Researchers are actively investigating new synthetic methodologies and exploring the structure-activity relationships of these compounds to design more potent and selective drugs. benthamscience.com

Overview of Mercaptopyrimidine and Pyrimidinol Derivatives in Academic Investigation

Within the broad family of pyrimidines, mercaptopyrimidine and pyrimidinol derivatives represent two significant subclasses that have garnered considerable academic interest.

Mercaptopyrimidines , characterized by the presence of a sulfur-containing mercapto group, have been the subject of extensive research. The mercapto group can act as a versatile synthetic handle, allowing for a variety of chemical transformations. orgsyn.org Furthermore, mercaptopyrimidine derivatives have been found to exhibit a range of biological activities, including antimicrobial and antioxidant properties. scilit.com Some have even been investigated as potential inhibitors of enzymes like the papain-like protease (PLpro) of SARS-CoV-2. rsc.org

Pyrimidinol derivatives , which feature a hydroxyl group on the pyrimidine ring, also possess significant biological and chemical interest. These compounds can exist in tautomeric forms, which can influence their chemical reactivity and biological interactions. nih.gov Research has explored their potential as anti-inflammatory agents and as intermediates in the synthesis of more complex molecules. nih.govmdpi.com The study of pyrimidinols has contributed to a deeper understanding of the structure-activity relationships within the pyrimidine class.

Research Context of 6-Isopropyl-2-mercaptopyrimidin-4-OL as a Distinct Heterocyclic Compound

This compound emerges as a distinct heterocyclic compound at the intersection of the mercaptopyrimidine and pyrimidinol subclasses. Its structure, featuring both a mercapto group at the 2-position and a hydroxyl group at the 4-position, along with an isopropyl substituent at the 6-position, presents a unique combination of functional groups that can influence its chemical and physical properties.

The presence of the isopropyl group, a bulky and lipophilic substituent, can impact the molecule's solubility and its interactions with biological targets. The mercapto and hydroxyl groups provide sites for potential chemical modifications and can participate in hydrogen bonding and other intermolecular interactions.

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched pyrimidine derivatives. For instance, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine (B11128) receptor. acs.org This highlights the potential for compounds with a similar core structure to possess significant biological activity.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 6-(propan-2-yl)-2-sulfanylpyrimidin-4-ol |

| CAS Number | 28456-53-3 |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFICLXWPLFISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182652 | |

| Record name | 6-Isopropylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-53-3 | |

| Record name | 4(1H)-Pyrimidione, 2,3-dihydro-6-(1-methylethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28456-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Isopropylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Isopropyl 2 Mercaptopyrimidin 4 Ol

Established Synthetic Pathways for Mercaptopyrimidinols

The synthesis of the 2-mercaptopyrimidin-4-ol core, a tautomer of 2-thiouracil (B1096), is well-established in organic chemistry. The most common and direct method involves the cyclocondensation of a β-ketoester with thiourea (B124793). orgsyn.orgresearchgate.netorientjchem.org This reaction is a variation of the classical Pinner synthesis for pyrimidines. mdpi.com

In the context of 6-isopropyl-2-mercaptopyrimidin-4-ol, the synthesis would commence with an isopropyl-substituted β-ketoester, namely ethyl 4-methyl-3-oxopentanoate. The reaction proceeds via the condensation of this β-dicarbonyl compound with thiourea, typically in the presence of a base such as sodium ethoxide in ethanol (B145695). researchgate.netorientjchem.org The base facilitates the deprotonation of thiourea and the ketoester, promoting the subsequent cyclization and dehydration to yield the final pyrimidine (B1678525) ring.

The general mechanism involves the initial formation of a thioureido-intermediate, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of water and ethanol to form the heterocyclic ring. This method is advantageous due to the ready availability of the starting materials and the operational simplicity. orgsyn.org

Advanced Synthetic Approaches and Innovations

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, sustainable, and controlled methodologies for constructing pyrimidine scaffolds.

Exploration of Multi-component Reactions (MCRs) for Pyrimidine Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing the construction of complex molecules like pyrimidines in a single step from three or more starting materials. nih.govbohrium.com This approach offers high atom economy and efficiency by minimizing intermediate isolation and purification steps. rasayanjournal.co.in For pyrimidine synthesis, MCRs can involve the reaction of an amidine (or thiourea), an aldehyde, and a ketone or ester. organic-chemistry.org

An iridium-catalyzed MCR has been reported for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This process occurs through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. nih.govacs.org Such strategies provide access to highly and unsymmetrically substituted pyrimidines that may be difficult to obtain through traditional stepwise synthesis. nih.gov

Application of Green Chemistry Principles in Pyrimidinol Synthesis

Green chemistry principles are increasingly being integrated into pyrimidine synthesis to reduce environmental impact. rasayanjournal.co.inpowertechjournal.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient techniques. powertechjournal.comingentaconnect.com Innovations include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to faster and more efficient synthesis of pyrimidinols. rasayanjournal.co.inresearchgate.net

Catalyst-Driven Reactions: The use of reusable or metal-free catalysts, such as organocatalysts or solid-supported catalysts, aligns with green chemistry goals by reducing reliance on hazardous reagents. powertechjournal.combenthamdirect.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.innih.gov

Continuous-Flow Synthesis Methodologies for Enhanced Reaction Control

Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients and other fine chemicals. mdpi.comnih.gov By performing reactions in a continuously flowing stream through a reactor, precise control over parameters like temperature, pressure, and reaction time can be achieved. mdpi.com This enhanced control leads to improved reaction yields, higher purity, and better safety profiles, especially for highly exothermic or hazardous reactions. mdpi.comnih.gov The technology facilitates easy scaling and automation, making it an attractive platform for the efficient production of pyrimidine derivatives. mdpi.com For instance, multistep syntheses can be telescoped into a single continuous process, avoiding the need to isolate and purify intermediates. nih.gov

Regioselective and Stereoselective Functionalization Strategies of the Pyrimidine Core

Functionalization of the pre-formed pyrimidine core is crucial for creating diverse derivatives. Regioselectivity—the ability to target a specific position on the ring—is a key challenge. Modern methods have been developed to achieve high selectivity:

Directed Metalation: Using directing groups and specific metalating agents allows for the deprotonation and subsequent functionalization of a particular carbon atom. For instance, successive regioselective magnesiations of pyrimidines using TMPMgCl·LiCl can furnish highly functionalized derivatives after trapping with various electrophiles. nih.gov

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. acs.org A synthetic platform for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. acs.org This method is compatible with a wide range of sensitive functional groups.

Stereoselectivity becomes relevant when introducing chiral centers, for example, in the substituents attached to the pyrimidine ring. While the core pyrimidine ring is aromatic and planar, the synthesis of derivatives with chiral side chains would require asymmetric synthesis techniques to control the stereochemical outcome.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the search for new molecules with specific biological or material properties. nih.govnih.govresearchgate.net The pyrimidine core acts as a scaffold, and modifications are made to its substituents to modulate its activity and properties. nih.gov

The mercapto group at the C2 position is a particularly versatile handle for derivatization. It can readily undergo S-alkylation with various halo-compounds to introduce a wide range of functional groups. researchgate.net For example, reacting the parent compound with alkyl halides in the presence of a base can yield a library of 2-(alkylthio) derivatives.

The hydroxyl group at the C4 position, existing in tautomeric equilibrium with the keto form, can also be a site for modification, although it is often less reactive than the mercapto group. The isopropyl group at C6 provides steric bulk and lipophilicity, which can be crucial for biological interactions.

The general synthetic strategy involves:

Synthesis of the core this compound scaffold.

Targeted functionalization of the mercapto, hydroxyl, or other positions on the ring to create novel derivatives. nih.govresearchgate.net

Below is a table summarizing potential derivatization reactions:

| Reaction Type | Reagents | Position Targeted | Resulting Derivative Class |

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | C2-SH | 2-(Alkylthio)pyrimidines |

| S-Acylation | Acyl chloride, Base | C2-SH | 2-(Acylthio)pyrimidines |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | C2-SH | Pyrimidine-2-sulfonic acid |

| Desulfurization | Raney Nickel | C2-SH | 6-Isopropylpyrimidin-4-ol |

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for various applications. nih.gov

Alkylation, Acylation, and Other Carbon-Heteroatom Bond Formations

The nucleophilic character of the sulfur and nitrogen atoms in the this compound ring system makes them prime targets for alkylation and acylation reactions. These reactions are fundamental in forming new carbon-heteroatom bonds, leading to a diverse range of functionalized pyrimidine derivatives.

Alkylation:

Alkylation of 2-thiouracil derivatives can occur at the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, with the regioselectivity often depending on the reaction conditions. The S-alkylation is generally favored under basic conditions where the more nucleophilic thiolate anion is formed. For instance, the reaction of 5-alkyl-6-(substituted benzyl)-2-thiouracils with various 2-chloroethyl substituted amine hydrochlorides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature selectively yields the corresponding 2-(substituted amino)ethylthiopyrimidines. mdpi.com

Applying this methodology to this compound, S-alkylation with alkyl halides such as ethyl iodide or benzyl (B1604629) chloride in the presence of a base like potassium carbonate would be expected to yield the corresponding 2-(alkylthio) or 2-(benzylthio) derivatives.

Table 1: Representative S-Alkylation Reactions of 2-Thiouracil Analogs

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Ethyl-6-(4-chlorobenzyl)-2-thiouracil | N-(2-chloroethyl)piperidine hydrochloride | K₂CO₃ | DMF | 6-(4-Chlorobenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | 77 | mdpi.com |

| 5-Ethyl-6-(3,4-dimethoxybenzyl)-2-thiouracil | N-(2-chloroethyl)piperidine hydrochloride | K₂CO₃ | DMF | 6-(3,4-Dimethoxybenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | 72 | mdpi.com |

N-alkylation can also occur, sometimes competing with S-alkylation. The alkylation of 2-amino-6-methylpyrimidin-4-one with C4-C9 alkyl halides can result in a mixture of N3- and O4-alkylated products, depending on the reaction conditions. europeanscience.org

Acylation:

Other Carbon-Heteroatom Bond Formations:

Beyond simple alkylation and acylation, more complex carbon-heteroatom bond formations can be achieved. These reactions are often catalyzed by transition metals and are instrumental in modern organic synthesis for creating C-N, C-O, and C-S bonds. nih.gov For example, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce aryl or vinyl groups at the nitrogen or sulfur atoms of the pyrimidine ring, although specific applications to this compound are not extensively documented.

Tautomeric Equilibria and Intramolecular Interactions in 6 Isopropyl 2 Mercaptopyrimidin 4 Ol

Theoretical and Experimental Investigations of Pyrimidinol Tautomerism

The study of tautomerism in pyrimidinol derivatives is fundamental to understanding their structure and reactivity. Both computational and experimental methods have been employed to elucidate the delicate balance between different tautomeric forms.

Lactam-lactim tautomerism is a specific form of amide-imidol tautomerism where a proton migrates between a nitrogen and an oxygen atom within a heterocyclic system. vedantu.com In 4-pyrimidinone and its derivatives, this equilibrium results in the coexistence of the lactam (keto) and lactim (enol) forms. chemicalbook.com Theoretical studies, including density functional theory (DFT) calculations, have shown that for the parent 4-pyrimidinone, the lactam (keto) form is generally the most stable structure in the gas phase. chemicalbook.comnih.gov The introduction of a second nitrogen atom into the pyridine (B92270) ring to form a pyrimidine (B1678525) system tends to shift the equilibrium in favor of the ketonic (lactam) form. nih.gov

The structure of 6-Isopropyl-2-mercaptopyrimidin-4-OL is more complex, as it can exhibit both lactam-lactim and thione-thiol tautomerism. The 2-mercapto group can exist as a thiol (-SH) or a thione (C=S) form. acs.org For the related 2-mercaptopyrimidine, spectroscopic evidence confirms that the thione tautomer is the dominant species in the solid state. acs.org Consequently, the tautomeric landscape of this compound involves a complex equilibrium between at least four main forms: the keto-thione, enol-thione, keto-thiol, and enol-thiol structures.

The presence of substituents on the pyrimidine ring can significantly alter the tautomeric preferences by exerting electronic and steric effects. mdpi.com While specific quantitative data for this compound is not extensively detailed in the literature, valuable insights can be drawn from closely related structures.

A study on 2-isopropyl-6-methylpyrimidin-4(3H)-one, an analog differing by a methyl group at the 2-position instead of a mercapto group, revealed that the molecule exists in the keto-form in its crystalline state. nih.gov This observation implies that the enol-form, 2-isopropyl-4-hydroxy-6-methylpyrimidine, undergoes an enol-to-keto tautomerization during the crystallization process. nih.gov The isopropyl group at the 6-position is an electron-donating alkyl group, which influences the electron density distribution within the pyrimidine ring. This electronic effect, combined with its steric bulk, modulates the relative stabilities of the various possible tautomers, appearing to favor the lactam (keto) configuration in the solid state for this class of compounds.

The tautomeric equilibrium of pyrimidinol systems is highly sensitive to the surrounding environment, particularly the solvent. acs.orgnih.gov The polarity of the solvent can dramatically shift the equilibrium by preferentially stabilizing the more polar tautomer. mdpi.comnih.gov Generally, polar solvents tend to favor the more polar lactam (keto) forms over the less polar lactim (enol) forms. mdpi.com

Water and other protic solvents can play a more active role by participating in the proton transfer mechanism. Through the formation of hydrogen-bonded bridges, solvent molecules can significantly lower the activation energy required for the interconversion between tautomers. chemicalbook.com For purines, which share structural similarities with pyrimidines, theoretical studies have shown that increasing solvent polarity decreases the energy differences between tautomers, and can even alter the stability order observed in the gas phase. mdpi.comnih.gov This phenomenon, known as solvatochromism, is often studied using UV-Vis spectroscopy, where shifts in the maximum absorption wavelength indicate changes in the tautomeric population. nih.govnih.gov The equilibrium can be so finely balanced that even a solvent of low polarity can induce a change in the predominant tautomeric form compared to the gas phase. nih.gov

Spectroscopic Characterization of Tautomeric Forms (e.g., FT-IR, NMR, UV-Vis)

Spectroscopic techniques are indispensable tools for identifying and quantifying the different tautomers present in an equilibrium mixture. Each tautomer possesses a unique spectroscopic signature that allows for its characterization. mdpi.comuni-muenchen.deresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying key functional groups that differentiate the tautomers. The lactam form is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the 1640-1660 cm⁻¹ region for 4-pyrimidinones. nih.gov The thione form exhibits a characteristic C=S stretching band, which is often found at lower wavenumbers (e.g., ~1213 cm⁻¹ for 2-pyrimidinethione). acs.org Conversely, the lactim (enol) and thiol forms would be identified by O-H and S-H stretching bands, respectively. The S-H stretch typically appears in the 2500-2600 cm⁻¹ range, while N-H stretches associated with the lactam and thione forms are found at higher wavenumbers, often above 3000 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of nuclei such as ¹H and ¹³C. scilit.com The chemical shifts of the labile protons (N-H, O-H, S-H) are highly diagnostic of the tautomeric form. mdpi.com For instance, the proton on a ring nitrogen in a lactam form will have a different chemical shift than the proton on an exocyclic hydroxyl group in a lactim form. Similarly, ¹³C NMR can clearly distinguish between a keto carbon (C=O), which resonates at a significantly downfield shift (e.g., >180 ppm), and an enol carbon (C-OH) at a more upfield position (e.g., ~155 ppm). nih.gov Variable-temperature NMR studies can also provide thermodynamic data on the equilibrium. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the tautomers give rise to distinct UV-Vis absorption spectra. nih.gov The lactam and lactim forms, for example, have different chromophores and thus absorb light at different wavelengths (λmax). uni-muenchen.de For a substituted 2(1H)-pyridone, the lactim form was observed to have an absorbance maximum at 300 nm, while the lactam form absorbed at 330 nm. uni-muenchen.de This technique is especially powerful for studying how factors like pH and solvent polarity affect the tautomeric equilibrium by monitoring the changes in the absorption spectrum. nih.gov

| Spectroscopic Method | Tautomeric Form | Characteristic Signal / Feature | Approximate Range / Value |

|---|---|---|---|

| FT-IR | Lactam (Keto) | C=O Stretch | 1640 - 1660 cm⁻¹ |

| Lactim (Enol) | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | |

| Thione | C=S Stretch | 1100 - 1250 cm⁻¹ | |

| Thiol | S-H Stretch | 2500 - 2600 cm⁻¹ (weak) | |

| ¹³C NMR | Lactam (Keto) | C=O Chemical Shift | > 180 ppm |

| Lactim (Enol) | C-OH Chemical Shift | ~ 150 - 160 ppm | |

| UV-Vis | Lactam | λmax | Distinct from Lactim |

| Lactim | λmax | Distinct from Lactam |

Analysis of Intramolecular Hydrogen Bonding and Noncovalent Interactions

Noncovalent interactions, particularly hydrogen bonds, play a critical role in determining the conformational preferences and relative stabilities of tautomers. acs.orgnih.govrsc.org Intramolecular hydrogen bonds (IMHBs) can significantly stabilize a particular tautomeric form by creating a favorable cyclic arrangement. nih.gov For example, in certain substituted pyridones, an IMHB between a substituent and the pyridone ring was found to stabilize the lactim monomer. uni-muenchen.de In the case of this compound, an IMHB could potentially form between the hydroxyl group of the enol tautomer and the nitrogen at position 3, or between the thiol group and the same nitrogen, thereby stabilizing these forms relative to others.

In addition to intramolecular forces, intermolecular hydrogen bonding is a dominant feature, especially in the solid state and in non-polar solvents. mdpi.com Molecules like pyrimidinones (B12756618) have a strong tendency to form hydrogen-bonded dimers. scispace.com The crystal structure of the related 2-isopropyl-6-methylpyrimidin-4(3H)-one shows that molecules pair up to form centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.gov This dimerization is a key factor in its crystal packing. It is highly probable that the various tautomers of this compound also engage in extensive intermolecular hydrogen bonding, forming dimers or larger aggregates through N—H⋯O, N—H⋯S, O—H⋯N, or S—H⋯N interactions, which would strongly influence its physical properties.

Computational Chemistry and Molecular Modeling Studies of 6 Isopropyl 2 Mercaptopyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate molecular structures. researchgate.netmdpi.com For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These calculations can reliably reproduce structural parameters that can be compared with experimental data if available. researchgate.net

Ab initio methods, such as Hartree-Fock (RHF), provide an alternative, often more computationally intensive, approach. mdpi.com Both methods are crucial for obtaining a stable, low-energy conformation of 6-Isopropyl-2-mercaptopyrimidin-4-OL, which is the starting point for all further computational analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding molecular reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net MEP analysis helps in interpreting biological recognition processes and hydrogen bonding interactions. researchgate.net

For a molecule like this compound, the MEP surface would likely reveal negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, and sulfur atoms, indicating these are sites susceptible to electrophilic attack. researchgate.netnih.gov Regions of positive potential (colored blue) would be expected around the hydrogen atoms, highlighting them as sites for nucleophilic attack. researchgate.net This visual representation provides crucial insights into how the molecule might interact with biological receptors or other molecules. researchgate.netresearchgate.net

Table 1: Conceptual Interpretation of MEP Surface Colors

| Color Region | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Strongest attraction to a positive charge; high electron density (e.g., lone pairs); site for electrophilic attack. |

| Yellow/Green | Intermediate | Relatively neutral or moderately electron-rich/poor regions. |

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. researchgate.netnih.gov This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E2) associated with these interactions quantifies their significance; a higher E2 value indicates a stronger interaction.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

Table 2: Significance of Frontier Orbitals and Energy Gap

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (electron donor). Higher energy indicates a better donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electron acceptor). Lower energy indicates a better acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | An indicator of molecular stability and reactivity. A larger gap correlates with higher stability and lower reactivity. researchgate.net |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual compounds and predicting their binding affinities. nih.govnih.gov The simulation places the ligand in various conformations within the protein's active site and calculates a "docking score," which estimates the binding energy. nih.gov

The results of such a study typically include:

Binding Energy/Affinity: A quantitative score (e.g., in kcal/mol) indicating the strength of the interaction. More negative values suggest stronger binding.

Binding Mode: A 3D visualization of the ligand in the protein's active site, showing key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues.

A hypothetical molecular docking study for this compound would involve selecting potential biological targets based on the activities of similar compounds and then using docking software to predict its binding affinity and interaction patterns. The results would be crucial for prioritizing the compound for further experimental testing.

Table 3: Illustrative Molecular Docking Results for a Structurally Related Pyrimidine Derivative

| Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Cytochrome P450 2C9 (CYP2C9) | -6.25 | researchgate.net |

| Apolipoprotein A1 (APOA1) | -6.45 | researchgate.net |

Note: This data is for the compound 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde and is presented to exemplify the type of data generated from molecular docking studies. researchgate.net

The generation of a thorough and scientifically accurate article, as per the user's request, is contingent upon the availability of published research data. Without such foundational information, it is not possible to create content that meets the required standards of detail and accuracy for the specified sections and subsections.

Further research in the field of computational chemistry would be necessary to produce the data required to populate the outlined article structure.

Structure Activity Relationship Sar Investigations of 6 Isopropyl 2 Mercaptopyrimidin 4 Ol Analogues

Impact of the Isopropyl Group on Modulating Biological Activities and Selectivity

The substituent at the 6-position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity and selectivity of its derivatives. nih.gov While direct studies on the 6-isopropyl group in the context of 2-mercaptopyrimidin-4-ol are not extensively detailed in the provided research, the influence of alkyl substituents at this position has been a subject of investigation in related pyrimidine scaffolds. The isopropyl group, with its specific steric bulk and lipophilicity, can significantly modulate the pharmacological profile of the molecule.

In a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine (B1213489) H4 receptor antagonists, the nature of the alkyl group at the C6 position was found to be a key factor in determining the potency and selectivity of the compounds. nih.gov This suggests that the size and shape of the substituent at this position can influence how the molecule fits into the binding pocket of a receptor, thereby affecting its activity. The branched nature of the isopropyl group, in contrast to a linear alkyl chain like n-propyl, can provide a distinct conformational profile that may be more favorable for interaction with specific biological targets.

The selectivity of a compound for a particular biological target over others is a crucial aspect of drug design, as it can minimize off-target effects. The steric hindrance provided by the isopropyl group may prevent the molecule from binding to the active sites of unintended receptors or enzymes, thus enhancing its selectivity. The precise orientation and interactions of the isopropyl group within the binding pocket can lead to a higher affinity for the desired target, contributing to a more selective biological response. The position of substituents in the pyrimidine nucleus has been shown to greatly influence the resulting biological activities. nih.govresearchgate.net

| Compound/Analogue Series | C6-Substituent | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| 6-Alkyl-2,4-diaminopyrimidines | Various alkyl groups | Key determinant of potency and selectivity for histamine H4 receptor. | nih.gov |

| General Pyrimidine Derivatives | Varied substituents | Position and nature of substituents greatly influence biological activities. | nih.govresearchgate.net |

Significance of the Mercapto and Hydroxyl Functionalities in Receptor Interactions

The 2-mercapto and 4-hydroxyl groups are fundamental to the chemical reactivity and biological activity of 6-Isopropyl-2-mercaptopyrimidin-4-OL. These functional groups can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, which are crucial for molecular recognition and the stability of the ligand-receptor complex.

The mercapto group (-SH) can exist in equilibrium with its tautomeric thione form (-C=S). This tautomerism can influence the molecule's electronic distribution and its ability to act as a hydrogen bond donor or acceptor. The sulfur atom, being a soft base, can also interact with soft acid centers in biological systems, such as certain metal ions. In the context of thiopyrimidines, the mercapto group is often involved in the coordination of metal ions within the active sites of metalloenzymes or can form disulfide bonds. The mercapto group of 4,6-diamino-2-mercaptopyrimidine, for instance, readily reacts with alkyl halides to form thioethers, demonstrating its nucleophilic character. mdpi.com

The hydroxyl group (-OH) at the 4-position is a potent hydrogen bond donor and acceptor. This functionality is frequently involved in forming key interactions with amino acid residues in the binding pockets of receptors and enzymes. For example, in a study of pyrimidine derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors, the pyrimidine ring was found to be involved in hydrogen bonding at the hinge region of the ATP binding domain. nih.gov The hydroxyl group of this compound can similarly engage in critical hydrogen bonding that anchors the molecule in the active site and contributes to its binding affinity. The central pyrimidine ring of certain inhibitors has been shown to be sandwiched between amino acid residues, with substituents making important hydrophobic contacts. thieme-connect.com

| Functional Group | Potential Interactions | Significance in Biological Activity |

|---|---|---|

| 2-Mercapto (-SH) / Thione (=S) | Hydrogen bonding, metal coordination, disulfide bond formation, hydrophobic interactions. | Crucial for anchoring the molecule in the active site and can be involved in covalent or non-covalent interactions that determine inhibitory mechanism. |

| 4-Hydroxyl (-OH) | Hydrogen bond donor and acceptor. | Forms key interactions with amino acid residues, contributing to binding affinity and specificity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org These models can be invaluable in predicting the activity of novel analogues and in guiding the design of more potent and selective compounds. For pyrimidine derivatives, various QSAR models have been developed to predict their activity in different biological contexts.

The development of a robust QSAR model involves several key steps: the selection of a reliable dataset of compounds with known biological activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and the validation of the model's predictive power. scirp.org

For pyrimidine derivatives, descriptors such as molecular lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters have been successfully used to build predictive QSAR models. scirp.org For instance, a QSAR study on a series of tri-substituted pyrimidine derivatives as anti-inflammatory agents utilized quantum chemical descriptors and molecular lipophilicity to build predictive models. scirp.org

In the context of this compound analogues, a QSAR model could be developed by synthesizing a series of compounds with variations at the 6-position and other parts of the molecule and then measuring their biological activity. The model could then be used to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. For example, a QSAR model for a series of 2-arylpyrimidine and s-triazine derivatives as selective PDE4B inhibitors identified key structural features responsible for their activity. researchgate.net

The predictive power of QSAR models is often assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. nih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, partial charges. | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, molar volume, surface area. | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP, molar refractivity. | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices, shape indices. | Describes the connectivity and branching of the molecule. |

Comparative Analysis with Other Pyrimidine and Thio-Pyrimidine Analogues

For instance, comparing this compound with its n-propyl analogue could reveal the importance of the branched alkyl chain for activity and selectivity. A linear propyl group would have a different steric profile and might allow for more conformational flexibility, which could lead to different interactions with the biological target.

Furthermore, a comparison with 6-isopropyluracil (which lacks the 2-mercapto group) or 2-thio-6-isopropylcytosine (which has an amino group instead of a hydroxyl group at the 4-position) could elucidate the specific roles of the mercapto and hydroxyl groups. The absence or replacement of these functional groups would likely lead to a significant change in biological activity, underscoring their importance in receptor binding.

The broader class of thiopyrimidines is known to possess a wide spectrum of biological activities. mdpi.com For example, 4-(5-bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol derivatives have shown significant antibacterial and antifungal activity. nih.gov By comparing the structural features of these active compounds with this compound, it may be possible to identify common pharmacophoric elements that are responsible for their biological effects.

In a study of pyrimidine derivatives as potential anticancer agents, it was found that the pyrimidine ring can intercalate into double-stranded DNA, and various substituents can engage in hydrophobic and van der Waals interactions with the target enzyme. mdpi.com This highlights the versatility of the pyrimidine scaffold and the importance of its substitution pattern in determining its mode of action. A review of the biological activities of pyrimidine derivatives indicates that this class of compounds has a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. wjarr.comjuniperpublishers.com

| Compound | Structural Difference from this compound | Potential Impact on SAR |

|---|---|---|

| 6-n-Propyl-2-mercaptopyrimidin-4-ol | Linear vs. branched alkyl group at C6. | Altered steric profile and conformational flexibility, potentially affecting receptor fit and selectivity. |

| 6-Isopropyluracil | Lacks the 2-mercapto group (has a carbonyl group instead). | Absence of the mercapto/thione functionality, leading to a loss of specific interactions and likely a different biological activity profile. |

| 2-Thio-6-isopropylcytosine | Amino group instead of a hydroxyl group at C4. | Different hydrogen bonding capabilities, which could alter receptor binding and specificity. |

Mechanistic and in Vitro Biological Activity Assessments of 6 Isopropyl 2 Mercaptopyrimidin 4 Ol

In Vitro Antimicrobial Efficacy Against Microbial Strains

Scientific literature available through targeted searches does not provide specific data on the antimicrobial efficacy of 6-Isopropyl-2-mercaptopyrimidin-4-OL. While the broader class of thiouracil derivatives has been investigated for various therapeutic uses, including antimicrobial applications, studies detailing the specific activity of the 6-isopropyl variant against bacterial, fungal, or viral strains were not identified. ekb.eg

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific published research detailing the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Consequently, data regarding its spectrum of activity or quantitative measures such as Minimum Inhibitory Concentration (MIC) values are not available.

Antifungal and Antiviral Properties in Cellular Models

No specific studies detailing the antifungal or antiviral properties of this compound in cellular models were identified in the reviewed literature.

Investigation of Cellular Targets and Pathways Mediating Antimicrobial Effects

In the absence of primary data on its antimicrobial activity, the cellular targets and pathways related to any potential antimicrobial effects of this compound remain uninvestigated.

In Vitro Anticancer and Cytotoxic Potential

The cytotoxic potential of this compound has been evaluated in a preclinical in vitro setting on immortalized lung epithelial cells. jppres.com This stage of research is essential for estimating the potential cytotoxicity of pharmaceutical substances. jppres.com

Inhibition of Cancer Cell Proliferation and Interference with DNA Synthesis Pathways

Research on the effects of this compound has been conducted on immortalized lung epithelial cells rather than on specific cancer cell lines. jppres.com In these studies, an increase in the concentration of the compound led to a dose-dependent decrease in the proliferation index of the cells. jppres.com At a concentration of 10 mM, a 100% decrease in the proliferation index was observed. jppres.com The specific mechanisms, such as interference with DNA synthesis pathways, have not been detailed.

The cytotoxic effects were quantified to determine the maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50). jppres.com

Cytotoxicity of 6-Isopropyl-2-thiouracil on Lung Epithelial Cells

| Parameter | Value (mM) | Cell Line | Source |

|---|---|---|---|

| Maximum Tolerated Dose (MTD) | >1.0 | Immortalized Lung Epithelial Cells | jppres.com |

| IC50 | >1.0 | Immortalized Lung Epithelial Cells | jppres.com |

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Oncological Models

There is no specific information available in peer-reviewed literature detailing the effects of this compound on the induction of apoptosis or cell cycle arrest in cancer cell lines. While the study of pyrimidine (B1678525) derivatives is a broad area of cancer research, with many compounds investigated for their ability to interfere with cell proliferation, specific data for the 6-isopropyl substituted mercaptopyrimidinol is not documented. Research on other compounds has shown that molecular structure, including the nature and position of substituents on the pyrimidine ring, critically determines biological activity. Therefore, extrapolating findings from other pyrimidine analogues would be scientifically inappropriate.

Anti-inflammatory and Immunomodulatory Effects

Specific studies detailing the anti-inflammatory and immunomodulatory properties of this compound could not be located. The investigation of novel compounds for these effects is an active area of research, but published data focusing on this particular molecule is absent.

Inhibition of Nitric Oxide Production and Downregulation of Inflammatory Mediators

There is no available research data on the capacity of this compound to inhibit the production of nitric oxide (NO) or to downregulate other inflammatory mediators such as prostaglandins (B1171923) or cytokines (e.g., TNF-α, IL-6) in relevant in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. While various heterocyclic compounds, including some pyrimidine derivatives, have been explored for these properties, specific findings for this compound are not present in the current body of scientific literature.

Antioxidant Activities and Associated Biochemical Mechanisms

Detailed assessments of the antioxidant potential of this compound are not available. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, or assays measuring the effect on cellular antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), have not been reported for this specific compound. The presence of a mercapto (-SH) group suggests a theoretical potential for antioxidant activity through hydrogen atom donation or metal chelation, but this has not been experimentally verified or quantified for this molecule.

Broader Research Applications and Environmental Research Contexts

Utilization as a Synthetic Intermediate in the Development of Fine Chemicals

A significant application of a close structural isomer, 2-isopropyl-4-hydroxy-6-methylpyrimidine, is its role as a key intermediate in the production of the organophosphate insecticide, diazinon (B1670403). researchgate.netnih.gov The synthesis of diazinon involves the reaction of this pyrimidine (B1678525) derivative with O,O-diethyl phosphorochloridothioate. nih.gov This process highlights the industrial relevance of this pyrimidine structure in the large-scale manufacturing of fine chemicals, specifically agrochemicals that have been in use for decades. researchgate.netnih.gov The efficiency of this synthesis pathway has been a subject of process improvement studies, aiming for higher yields and more direct production methods without the need for isolating multiple intermediates. google.com

The broader family of pyrimidine derivatives is recognized for its versatile role as synthetic intermediates in creating a wide array of biologically active molecules. researchgate.net These compounds are foundational in the development of pharmaceuticals and other agrochemicals due to the pyrimidine ring's ability to be functionalized, leading to diverse chemical structures and biological activities.

Environmental Occurrence and Transformation Pathways (e.g., as a metabolite)

The environmental presence of compounds structurally similar to 6-Isopropyl-2-mercaptopyrimidin-4-OL is primarily linked to the degradation of the insecticide diazinon. cdc.govorst.edu A major and persistent metabolite of diazinon found in both soil and water is 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP), also referred to as oxypyrimidine. cdc.govorst.educanada.ca

Diazinon itself is subject to various environmental degradation processes, including microbial breakdown, hydrolysis, and photolysis. orst.edunih.govnih.gov Microbial degradation is considered a primary pathway for its dissipation in soil. nih.govorst.edu The rate of this degradation is influenced by several factors, including soil type, pH, and moisture content. researchgate.netnih.gov Hydrolysis of diazinon is faster under acidic conditions. orst.edu The formation of IMHP is a key step in these degradation pathways. While diazinon's persistence can vary, its metabolite, IMHP, is noted for being more persistent in the environment. cdc.govorst.edu

The occurrence of diazinon and consequently its metabolites has been detected in various environmental compartments, including surface water, groundwater, and soil, particularly in agricultural and urban areas where the insecticide has been applied. researchgate.netcdc.govorst.edu Monitoring studies have tracked the concentrations of diazinon and its breakdown products to understand their environmental fate and potential for transport. nih.gov

Table 1: Environmental Fate of Diazinon and its Primary Metabolite

| Compound | Environmental Compartment | Key Transformation Process | Persistence |

|---|---|---|---|

| Diazinon | Soil, Water | Microbial degradation, Hydrolysis | Non-persistent to slightly persistent orst.educanada.ca |

Advanced Materials Science Applications (e.g., Chemo-sensing, Metal Adsorption)

The structural features of pyrimidine derivatives, including compounds like this compound, make them promising candidates for applications in advanced materials science, particularly in the development of chemosensors and materials for metal adsorption. The pyrimidine ring, with its nitrogen and other potential donor atoms (such as sulfur and oxygen in the case of the subject compound), can act as a binding site for metal ions.

Chemo-sensing: Researchers have developed a variety of pyrimidine-based chemosensors for the selective detection of different metal ions. These sensors often work on principles of colorimetric or fluorometric changes upon binding with a specific metal ion. For instance, pyrimidine-based sensors have been designed for the detection of:

Fe³⁺: Chromene–triazole-pyrimidine hybrid molecules have been synthesized and shown to exhibit a "turn-off" fluorescence response specifically for ferric ions. rsc.org Another pyrimidine-based sensor demonstrated both chromogenic and fluorogenic responses to Fe³⁺. wu.ac.th

Al³⁺: A pyrimidine derived Schiff base has been characterized as a chemosensor for the detection of Al³⁺ ions in an organo-aqueous medium, functioning through chelation-induced enhanced fluorescence (CHEF). jetir.org

Cu²⁺ and Cyanide: A pyrimidine-based chemosensor has been developed for the sequential detection of copper (II) and cyanide ions, showing a distinct color change in the presence of copper. nih.gov

Metal Adsorption: The ability of pyrimidine derivatives to chelate with metal ions also makes them suitable for functionalizing materials aimed at environmental remediation through the adsorption of heavy metals. By incorporating pyrimidine-containing ligands onto solid supports, materials with enhanced selectivity and capacity for capturing toxic metal ions from aqueous solutions can be created. For example, pyridine-based resins have been synthesized and used for the removal of Cr(VI) from water. nih.gov The functional groups on the pyridine (B92270) or pyrimidine ring play a crucial role in the binding mechanism, which can include interactions with the pi bonds of the aromatic ring and coordination with heteroatoms. nih.gov The modification of materials like graphene oxide with ligands such as terpyridine has been shown to produce hybrids with high sorption capacities for heavy metal ions like Ni(II), Zn(II), and Co(II). rsc.org The presence of nitrogen and potentially sulfur functional groups in this compound suggests its potential utility in similar applications for the removal of heavy metal pollutants.

Table 2: Examples of Pyrimidine-Based Materials in Sensing and Adsorption

| Application | Target Ion(s) | Principle of Operation | Reference |

|---|---|---|---|

| Chemosensor | Fe³⁺ | Turn-off fluorescence | rsc.org |

| Chemosensor | Al³⁺ | Chelation-induced enhanced fluorescence | jetir.org |

| Chemosensor | Cu²⁺, CN⁻ | Colorimetric and fluorescent changes | nih.gov |

| Metal Adsorption | Cr(VI) | Ion exchange and complexation | nih.gov |

Future Research Perspectives and Identification of Research Gaps

Unexplored Synthetic Strategies for Novel Analogues with Enhanced Properties

A significant research gap exists in the synthetic exploration of novel analogues of 6-Isopropyl-2-mercaptopyrimidin-4-OL. The development of derivatives with modified pharmacokinetic and pharmacodynamic profiles is essential. Future synthetic strategies should focus on creating diverse chemical libraries for high-throughput screening.

One promising approach is the application of combinatorial chemistry and parallel synthesis , which allow for the rapid generation of a large number of distinct but structurally related molecules. rasayanjournal.co.in These techniques can be employed to systematically modify the isopropyl group at the C6 position, the mercapto group at C2, and the hydroxyl group at C4. For instance, replacing the isopropyl group with various alkyl, aryl, or heterocyclic moieties could significantly impact the molecule's interaction with biological targets.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single step. academie-sciences.frmdpi.com Designing novel MCRs could lead to the discovery of entirely new scaffolds based on the mercaptopyrimidine core. Research should focus on exploring different combinations of starting materials to build libraries of analogues with diverse functionalities.

The table below outlines potential synthetic strategies and the expected enhancements in the properties of the resulting analogues.

| Synthetic Strategy | Target Modification | Potential Enhancement | Rationale |

| Parallel Synthesis | Substitution at C6-position | Improved target specificity and potency | Varying steric and electronic properties can optimize binding affinity. |

| Combinatorial Chemistry | Modifications of C2-mercapto group | Enhanced cell permeability and metabolic stability | Converting the thiol to thioethers or other functional groups can alter lipophilicity. |

| Multicomponent Reactions (MCRs) | Novel scaffold generation | Discovery of new biological activities | Building complex structures in one pot can lead to unexpected and potent compounds. |

| "Click" Chemistry | Conjugation to other molecules | Targeted delivery or dual-action agents | Efficiently linking the pyrimidine (B1678525) core to targeting moieties or other active pharmacophores. acs.org |

Application of Advanced Spectroscopic Techniques for Detailed Tautomerism and Conformational Studies

The tautomeric and conformational states of this compound are critical to its biological activity, as they dictate how the molecule interacts with its biological targets. While basic spectroscopic characterization has been performed, a detailed investigation using advanced techniques is a significant research gap. The molecule can exist in several tautomeric forms, including thiol/thione and keto/enol forms.

Future research should employ high-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy , such as HSQC, HMBC, and NOESY experiments, to unequivocally determine the predominant tautomeric form in various solvent environments that mimic physiological conditions.

X-ray crystallography is another powerful technique that can provide unambiguous structural information in the solid state. mdpi.comnih.govresearchgate.net Obtaining a crystal structure of this compound would definitively elucidate its three-dimensional structure, including bond angles, lengths, and intermolecular interactions, which are crucial for computational modeling and understanding its binding modes. researchgate.net

Computational chemistry, including Density Functional Theory (DFT) calculations , should be used in synergy with experimental data to predict the relative stabilities of different tautomers and conformers in the gas phase and in solution. This integrated approach will provide a comprehensive understanding of the molecule's structural dynamics.

| Technique | Research Focus | Information Gained | Significance |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Tautomer identification in solution | Definitive assignment of proton and carbon signals to specific tautomeric forms. | Understanding the active form of the molecule in a biological context. |

| X-ray Crystallography | Solid-state structure determination | Precise 3D structure, bond lengths, angles, and intermolecular packing. mdpi.comnih.gov | Provides a static snapshot of the most stable conformation, essential for structure-based drug design. |

| Density Functional Theory (DFT) | Tautomer and conformer stability | Calculation of relative energies and prediction of the most stable forms. | Complements experimental data and allows for the study of structures that are difficult to isolate. |

| Raman and Advanced IR Spectroscopy | Vibrational mode analysis | Information on functional groups and hydrogen bonding, helping to distinguish between tautomers. | Provides dynamic information about the molecule's structure and interactions. |

Integration of Proteomics and Metabolomics Data for Comprehensive Mechanistic Elucidation

The precise mechanism of action of this compound remains largely uncharacterized. A significant gap exists in identifying its direct protein targets and understanding its downstream effects on cellular metabolism. Integrating "omics" technologies is a powerful strategy to address this gap.

Chemical proteomics can be employed to identify the direct binding partners of the compound. nih.gov This can be achieved by immobilizing a derivative of this compound onto a solid support to create an affinity probe, which can then be used to "pull down" its target proteins from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal novel targets. nih.govyoutube.com

Metabolomics , the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a cell or organism following treatment with the compound. creative-proteomics.comnih.gov By comparing the metabolite profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound's activity. nih.govnih.gov This can provide crucial clues about its mechanism of action and potential off-target effects. science.gov

The integration of proteomics and metabolomics data can provide a holistic view of the compound's cellular effects, from direct protein inhibition to widespread metabolic reprogramming. nih.gov

Conceptual Development of Targeted Delivery Approaches for Research Purposes

The development of strategies for the targeted delivery of this compound is a completely unexplored area. For research purposes, being able to deliver the compound to specific cell types or subcellular compartments would be invaluable for dissecting its function and minimizing off-target effects.

Future research should explore the encapsulation of the compound within various nanocarriers , such as liposomes, polymeric nanoparticles, or micelles. dovepress.comspringerprofessional.denih.govmdpi.com These nanocarriers can be engineered to improve the solubility and stability of the compound and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) to direct them to specific cell surface receptors. springerprofessional.de

Another approach is the development of prodrugs or conjugates . A prodrug strategy would involve chemically modifying the compound to render it inactive until it reaches the target site, where it is converted to the active form by a specific enzyme or condition (e.g., pH). Alternatively, the compound could be conjugated to a molecule that is actively transported into a specific cell type.

| Delivery System | Description | Potential Advantages for Research |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds. dovepress.com | Biocompatible, can carry a high payload, and can be surface-modified for targeting. |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible polymers where the compound is entrapped or encapsulated. nih.gov | Controlled release profile, high stability, and tunable surface properties. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules, ideal for solubilizing hydrophobic compounds. | Small size allows for efficient tissue penetration, can improve bioavailability. |

| Drug Conjugates | Covalent linkage of the compound to a targeting moiety (e.g., an antibody or peptide). | High specificity for target cells, reducing systemic exposure and off-target effects. |

Identification and Validation of Novel Biological Targets and Signaling Pathways

While some biological activities of mercaptopyrimidines have been reported, the specific targets and signaling pathways modulated by this compound are largely unknown. longdom.org This represents a critical knowledge gap that hinders its development as a specific molecular probe or therapeutic lead.

An initial step would be to perform broad in vitro screening against panels of biologically relevant targets, such as kinases, proteases, and phosphatases. mdpi.com Given that many pyrimidine derivatives are known kinase inhibitors, screening against a comprehensive kinase panel could rapidly identify potential targets. nih.govekb.eg Recent studies have also identified mercapto-pyrimidines as covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), suggesting that cysteine-containing enzymes could be a promising class of targets to investigate. rsc.org

Once potential targets are identified, target validation is essential. This can be achieved using techniques such as cellular thermal shift assays (CETSA) to confirm direct binding in cells, or by using genetic approaches like siRNA or CRISPR/Cas9 to knock down the putative target and observe if it phenocopies the effect of the compound.

Further studies should then focus on elucidating the downstream signaling pathways affected by the compound's interaction with its validated target. This would involve analyzing changes in protein phosphorylation, gene expression, and other cellular markers.

Adoption of Sustainable and Green Chemistry Methodologies in Future Research Endeavors

Future research into the synthesis of this compound and its analogues must incorporate the principles of green and sustainable chemistry. numberanalytics.comnih.govresearchgate.net Traditional synthetic methods for heterocyclic compounds often rely on hazardous solvents, harsh reaction conditions, and produce significant waste. nih.gov

A key area for development is the use of environmentally benign solvents , such as water, ionic liquids, or deep eutectic solvents, to replace volatile and toxic organic solvents. numberanalytics.com Furthermore, exploring solvent-free reaction conditions is an attractive goal that minimizes waste and simplifies purification. rasayanjournal.co.inacademie-sciences.fr

The adoption of energy-efficient synthetic methods , such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.govijper.orgnih.gov Additionally, the development of one-pot and multicomponent reactions improves efficiency by reducing the number of synthetic steps and purification processes. mdpi.comacs.orgacs.org

The use of recyclable catalysts , such as heterogeneous catalysts or biocatalysts, can also contribute to a more sustainable synthetic process. researchgate.net These approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective syntheses. rasayanjournal.co.in

| Green Chemistry Approach | Description | Benefit |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. ijper.org | Drastically reduced reaction times, higher yields, and increased purity. ijper.org |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote chemical reactions. nih.gov | Enhanced reaction rates and yields, often under milder conditions. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. acs.orgacs.org | Increased efficiency, reduced solvent use, and less waste generation. academie-sciences.fr |

| Use of Green Solvents | Replacing hazardous organic solvents with alternatives like water or ionic liquids. numberanalytics.com | Reduced environmental impact and improved safety. |

| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst. acs.org | Simplifies purification and avoids contamination with potentially toxic metals. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Isopropyl-2-mercaptopyrimidin-4-OL, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving chlorinated pyrimidine precursors. For example, substituting a chloro group with an isopropylthiol moiety under controlled pH (e.g., alkaline conditions) can improve yield . Optimization parameters include temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and catalyst use (e.g., triethylamine). Kinetic studies using HPLC or GC-MS are advised to monitor intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and mercapto groups) via chemical shifts (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) .

- FT-IR : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. How can researchers ensure purity during purification, and what analytical methods are critical?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Purity validation requires HPLC (≥95% purity threshold) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the C4 hydroxyl group may exhibit electrophilic character, guiding functionalization strategies. Molecular docking can further predict binding affinities with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent). Reproducibility requires:

- Standardized protocols (e.g., CLSI guidelines for MIC testing).

- Control experiments to exclude solvent cytotoxicity (e.g., DMSO ≤1% v/v).

- Comparative studies using isogenic microbial strains or knockout models to isolate target effects .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodological Answer : Polar solvents (e.g., water) stabilize the keto tautomer due to hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the enol form. UV-Vis spectroscopy (200–400 nm) and ¹H NMR in deuterated solvents can quantify tautomeric ratios. Solvent dielectric constants (ε) correlate with equilibrium shifts .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Software like GraphPad Prism or R packages (drc) can fit curves and assess confidence intervals. Outlier detection (Grubbs’ test) ensures data robustness, particularly in triplicate assays .

Q. How can researchers design experiments to probe the role of the mercapto group in metal chelation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.